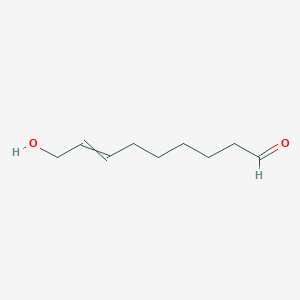
7-Methyl-pentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-pentatriacontane: is an aliphatic hydrocarbon with the molecular formula C36H74 . It is a branched alkane, specifically a methyl-substituted pentatriacontane. This compound is part of a larger class of long-chain hydrocarbons that are often found in natural sources such as plant waxes and insect cuticles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 7-Methyl-pentatriacontane typically involves the alkylation of pentatriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods: : Industrial production of long-chain alkanes like this compound often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources. This process is carried out under high pressure and temperature conditions to achieve the desired hydrocarbon chain length and branching .
Analyse Chemischer Reaktionen
Types of Reactions: : 7-Methyl-pentatriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation if present.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
7-Methyl-pentatriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in the cuticular waxes of insects and plants, which are crucial for water retention and protection against environmental stress.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in the formulation of cosmetics and personal care products
Wirkmechanismus
The mechanism by which 7-Methyl-pentatriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentatriacontane (C35H72): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
15-Methyl-pentatriacontane (C36H74): Another methyl-substituted pentatriacontane with the methyl group at a different position.
17-Methyl-pentatriacontane (C36H74): Similar to this compound but with the methyl group at the 17th position
Uniqueness: : this compound is unique due to its specific methyl substitution, which can influence its physical properties such as melting point and solubility. This structural variation can also affect its biological interactions and applications .
Eigenschaften
CAS-Nummer |
89740-18-1 |
|---|---|
Molekularformel |
C36H74 |
Molekulargewicht |
507.0 g/mol |
IUPAC-Name |
7-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-36(3)34-32-9-7-5-2/h36H,4-35H2,1-3H3 |
InChI-Schlüssel |
MUVCANLRDMLDFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)


![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)


![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)





![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)

